molecular formula C26H40O2 B1674086 (6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene CAS No. 174627-50-0

(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene

Cat. No. B1674086
M. Wt: 384.6 g/mol
InChI Key: SUFMHSFGODDLKI-NHCUHLMSSA-N
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Description

This compound is a synthetic cannabinoid . It’s not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C25H38O3 . The structure includes a benzochromene ring system, with various functional groups attached .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 386.5674 g/mol . Further physical and chemical properties aren’t provided in the available resources.

Scientific Research Applications

Metabolic Characterization

  • Metabolism Study in Human Liver Microsomes: This synthetic cannabinoid, closely related to Δ(9)-tetrahydrocannabinol (Δ(9)-THC), underwent an in vitro metabolism study in human liver microsomes. The study identified about 24 metabolites through LC-MS/MS analysis, providing evidence for in vivo metabolism, which can be essential for biological sample analysis in pharmacokinetic studies (Kim et al., 2012).

Cannabinoid Receptor Ligand Screening

  • Functional Selectivity of Cannabinoid Receptor Ligands: The compound was screened as a CB2 cannabinoid receptor ligand. Its potency and efficacy were evaluated in canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways, demonstrating the functional selectivity of this class of compounds. This research contributes to understanding the role of CB2 receptors in therapeutic applications (Dhopeshwarkar & Mackie, 2016).

Interaction with Nanotubes for Medical Applications

  • Drug-Nanotube Interaction: A study explored the interaction between a similar compound, Syndros, and CNT(6,6-6) Nanotube. Using Density Functional Theory (DFT), it examined the effects of this interaction on electronic properties and chemical shifts, highlighting potential applications in drug delivery and nanomedicine (Sheikhi et al., 2018).

Synthesis and Chemical Structure Analysis

  • Synthesis and Structural Analysis: Various studies have focused on synthesizing related chromene derivatives and analyzing their molecular structures through methods like X-ray crystallography. These studies contribute to the development of new synthetic methodologies and the understanding of molecular interactions in chromene compounds (Wang et al., 2005).

Antimicrobial Properties

  • Antibacterial Activity Evaluation: Research has been conducted on chromene derivatives to evaluate their antibacterial properties. Such studies are crucial for the development of new antibacterialagents and understanding the bioactivity of chromene compounds in the medical field (Velpula et al., 2015).

Photochromic Material Synthesis

  • Photochromic Material Development: Research has been undertaken to synthesize chromene derivatives for use in photochromic materials. These materials have applications in various fields, including smart windows and optical storage devices (Rawat et al., 2006).

Potential Anti-Covid-19 Applications

  • Anti-Covid-19 Potential: A study focused on the synthesis of tetrahydro-4H-chromene derivatives as potential inhibitors of SARS-CoV-2 main protease (Mpro), indicating their potential as anti-Covid-19 agents. This highlights the significance of chromene derivatives in drug discovery, especially in the context of emerging infectious diseases (Mohareb & Abdo, 2021).

Fluorescence and Metal Interaction Studies

  • Fluorescence Probe Development: Research into chromene derivatives includes studying their fluorescence and metal interaction properties, contributing to the development of fluorescent probes for applications in analytical and medicinal chemistry (Gülcan et al., 2022).

Green Chemistry Approaches

  • Eco-Friendly Synthesis Methods: Investigations into one-pot, solvent-free synthesis methods for chromene derivatives align with the principles of green chemistry, offering environmentally friendly approaches to chemical synthesis (Hazeri et al., 2014).

properties

IUPAC Name

(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O2/c1-8-9-10-11-14-25(3,4)19-16-22(27-7)24-20-15-18(2)12-13-21(20)26(5,6)28-23(24)17-19/h12,16-17,20-21H,8-11,13-15H2,1-7H3/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFMHSFGODDLKI-NHCUHLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)(C)C1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene
Reactant of Route 2
Reactant of Route 2
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene
Reactant of Route 3
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene
Reactant of Route 4
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene
Reactant of Route 5
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene
Reactant of Route 6
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene

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